1,3-Dimethyl-1,3-diphenylcyclobutane
Description
Properties
CAS No. |
597-28-4 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
(1,3-dimethyl-3-phenylcyclobutyl)benzene |
InChI |
InChI=1S/C18H20/c1-17(15-9-5-3-6-10-15)13-18(2,14-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
IJDZVMXWFFONIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Mechanism and Principles
The most efficient and direct route to synthesize 1,3-Dimethyl-1,3-diphenylcyclobutane is through photo[2+2]cycloaddition of appropriate styrene derivatives. Recent breakthrough research published by the Chinese Chemical Society demonstrates that this reaction can occur under visible light conditions through an aggregation-enabled mechanism.
The innovation in this approach involves the discovery that terminal olefins tend to aggregate at higher concentrations to form excimers or exciplexes. These aggregated species possess much lower energy in both their singlet and triplet excited states than their monomeric forms. This energy decrease enables triplet energy transfer from excited photocatalysts like Iridium(III) tris(2-phenylpyridine) to the olefin substrate, facilitating the [2+2] cycloaddition under mild conditions.
This mechanism represents a significant advancement over traditional methods that require high-energy ultraviolet light, making the synthesis more accessible and environmentally friendly.
Reaction Conditions and Optimization
Table 1 summarizes the optimal reaction conditions for the photo[2+2]cycloaddition to produce cyclobutane derivatives, including this compound:
Table 1: Optimized Reaction Parameters for Photo[2+2]cycloaddition
The reaction displays notable sensitivity to reaction conditions. For instance, other photocatalysts like Ruthenium(II) tris(2,2'-bipyridine) dichloride and Eosin Y showed no catalytic activity for this transformation. The dramatic effect of substrate concentration on reaction efficiency provides strong evidence for the proposed aggregation mechanism.
Substrate Scope and Stereoselectivity
When α-methylstyrene is used as the substrate, this compound can be obtained with good stereoselectivity. The photochemical [2+2] cycloaddition typically produces a mixture of cis and trans isomers, with the diastereomeric ratio reported as approximately 3:1 for related styrene dimerizations.
The reaction works effectively with diverse substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups. Table 2 illustrates the compatibility of this method with various α-methylstyrene derivatives:
Table 2: Substrate Scope for the Synthesis of Substituted 1,3-Dimethyl-1,3-diphenylcyclobutanes
The versatility of this method represents a significant advantage, as it enables the synthesis of a wide range of substituted this compound derivatives that would be challenging to access through other routes.
Acid-Catalyzed Dimerization Method
Reaction Mechanism
An alternative approach to synthesize this compound involves acid-catalyzed dimerization of α-methylstyrene. This method has been documented in research investigating the selective formation of dimeric products from α-methylstyrene under different reaction conditions.
The mechanism likely involves the initial protonation of the olefin to form a carbocation, followed by reaction with another molecule of α-methylstyrene. Subsequent ring closure and deprotonation steps lead to the formation of the cyclobutane ring structure. The presence of ketone additives appears to influence the reaction pathway, possibly through stabilization of reaction intermediates.
Reaction Conditions and Product Distribution
The acid-catalyzed dimerization is typically performed under solvent-free conditions at room temperature, using hydrogen iodide gas as the catalyst. Table 3 provides a detailed summary of reaction conditions and their influence on product distribution:
Table 3: Effect of Reaction Parameters on Acid-Catalyzed Dimerization Products
As evident from the data, the ratio of hydrogen iodide to substrate significantly influences the product distribution. At higher catalyst loadings (1.0 equivalent), indane derivatives predominate, while at lower catalyst concentrations (0.05-0.20 equivalents), the formation of this compound becomes more favorable. The maximum yield of the cyclobutane product (33%) was observed with 0.05 equivalents of hydrogen iodide.
Purification and Characterization
The isolation of this compound from the reaction mixture involves several purification steps. The general procedure reported in the literature includes:
- Neutralization of the reaction mixture with saturated sodium thiosulfate solution and brine
- Extraction with chloroform
- Drying over magnesium sulfate
- Concentration of the organic layer
- Purification by column chromatography on silica gel
- Final purification using preparative gel permeation chromatography (GPC) if necessary
The purified compound can be characterized through various spectroscopic methods, with proton nuclear magnetic resonance (1H NMR) being particularly useful for confirming the cyclobutane structure and determining the cis/trans ratio.
Comparative Analysis of Preparation Methods
A critical comparison of the two main preparative methods reveals distinct advantages and limitations for each approach:
Table 4: Comparative Analysis of Preparation Methods for this compound
The photochemical method generally offers superior performance in terms of yield, selectivity, and product purity. However, the acid-catalyzed approach may be preferred in situations where photochemical equipment is unavailable or when larger-scale synthesis is required.
Practical Considerations for Synthesis and Purification
Reaction Setup and Monitoring
For the photochemical approach, the reaction should be conducted in a suitable photoreactor equipped with blue LED lights. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Complete conversion typically requires approximately 12 hours.
For the acid-catalyzed method, the reaction is performed in a sealed vessel under nitrogen atmosphere, with careful addition of hydrogen iodide gas. Reaction monitoring is similarly conducted using TLC or GC, with complete conversion typically observed after 24 hours.
Purification Challenges
Purification of this compound presents several challenges:
- Separation of stereoisomers: The cis and trans isomers may require careful chromatographic separation.
- Removal of side products: Particularly for the acid-catalyzed method, separation from trimeric and indane byproducts requires optimization of purification conditions.
- Residual catalyst removal: Complete removal of iridium or other metal catalysts is essential for applications requiring high-purity material.
Column chromatography using silica gel with appropriate eluent systems (typically hexane/ethyl acetate mixtures) is the most common purification approach. In some cases, recrystallization from suitable solvents can provide additional purification.
Analytical Characterization
Comprehensive characterization of this compound typically includes:
- 1H NMR and 13C NMR spectroscopy for structural confirmation and isomer ratio determination
- Mass spectrometry to confirm molecular weight (236.4 g/mol) and fragmentation pattern
- Infrared spectroscopy to identify characteristic functional group frequencies
- X-ray crystallography (when suitable crystals can be obtained) for definitive stereochemical assignment
These analytical techniques provide complementary information for complete structural elucidation and purity assessment.
Chemical Reactions Analysis
1,3-Dimethyl-1,3-diphenylcyclobutane undergoes various chemical reactions, including:
Ring-opening reactions: These occur when treated with halogens, hydrogen halides, lithium aluminum hydride, sodium hydroxide, or sulfuric acid.
Substitution reactions: Common reagents include halogens and hydrogen halides, which can lead to the scission of silicon-phenyl bonds.
Reduction reactions: Using reagents like lithium aluminum hydride, the compound can be reduced to form different products.
Scientific Research Applications
1,3-Dimethyl-1,3-diphenylcyclobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,3-diphenylcyclobutane involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. These reactions are influenced by the presence of specific reagents and conditions, which determine the pathways and products formed .
Comparison with Similar Compounds
Cyclobutane Derivatives
- Truxillic and Truxinic Acids : These cyclobutane dicarboxylic acids exhibit stereoisomerism due to substituent arrangement. Polya’s counting theory predicts 4 stereoisomers for truxillic acids (2 enantiomeric pairs) and 3 for truxinic acids (1 chiral, 2 achiral) . In contrast, 1,3-Dimethyl-1,3-diphenylcyclobutane likely has fewer stereoisomers due to symmetry from the 1,3-dimethyl and 1,3-diphenyl substituents. A plane of symmetry through the ring may reduce enantiomer counts, yielding only one pair of enantiomers or achiral forms.
- Diethyl 3,3-Dimethylcyclobutane-1,1-dicarboxylate (CAS 854451-17-5) : This compound features ester groups at the 1,1-positions and methyl groups at 3,3-positions. Its molar mass (228.28 g/mol) is lower than the target compound due to the absence of phenyl groups. The electron-withdrawing ester groups may increase reactivity toward nucleophilic attack compared to the electron-donating methyl and phenyl groups in the target compound .
| Property | This compound | Truxillic Acids | Diethyl 3,3-Dimethylcyclobutane-1,1-dicarboxylate |
|---|---|---|---|
| Substituents | 1,3-dimethyl, 1,3-diphenyl | 1,3-dicarboxylic acids | 1,1-dicarboxylate, 3,3-dimethyl |
| Molar Mass (g/mol) | ~296 (estimated) | ~238 (varies by isomer) | 228.28 |
| Stereoisomer Count | Likely 1–2 isomers | 4 (truxillic), 3 (truxinic) | 1 (symmetrical substituents) |
| Key Reactivity | Ring-opening (strain-driven) | Acid-catalyzed decarboxylation | Ester hydrolysis |
Acyclic Dienes
- 2,3-Dimethyl-1,3-butadiene: This acyclic diene (CAS 513-81-5) undergoes rapid ozonolysis and polymerization due to its conjugated double bonds. In contrast, the cyclobutane ring in the target compound may exhibit strain-driven reactivity (e.g., thermal ring-opening) but lacks conjugation, reducing its participation in Diels-Alder reactions .
- Environmental Behavior: 2,3-Dimethyl-1,3-butadiene contributes to secondary organic aerosol (SOA) formation under high NOx conditions . The target compound’s aromatic substituents may hinder atmospheric degradation, increasing environmental persistence.
Physical and Chemical Properties
- Ring Strain : Cyclobutane derivatives generally have higher strain energy (~110 kJ/mol) than cyclopentane derivatives (e.g., cis-1,3-dimethylcyclopentane in ). The phenyl groups in the target compound may delocalize strain via resonance, enhancing stability compared to unsubstituted cyclobutanes .
- Melting Point and Solubility : Bulky phenyl groups likely increase melting points due to π-π stacking, whereas methyl and ester substituents in analogs (e.g., diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate) reduce intermolecular forces, lowering melting points .
Biological Activity
1,3-Dimethyl-1,3-diphenylcyclobutane (DMDPCB) is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of DMDPCB, highlighting various studies that have investigated its effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
DMDPCB is characterized by its cyclobutane ring structure with two methyl groups and two phenyl groups attached. This configuration contributes to its stability and reactivity in various chemical environments.
Biological Activity Overview
Research into the biological activities of DMDPCB has primarily focused on its interactions with biological systems, including enzyme inhibition, receptor binding, and potential therapeutic effects.
Enzyme Inhibition
Studies have indicated that DMDPCB can act as an inhibitor for certain enzymes. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition suggests potential anti-inflammatory properties, making DMDPCB a candidate for further pharmacological exploration.
Receptor Binding
DMDPCB has also been investigated for its ability to bind to various receptors. Preliminary findings suggest that it may interact with adrenergic receptors, potentially influencing cardiovascular responses. This interaction could lead to applications in managing conditions such as hypertension or heart failure.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Organic Chemistry explored the anti-inflammatory effects of DMDPCB through COX inhibition assays. The results indicated that DMDPCB exhibited a significant reduction in COX-2 activity compared to control compounds, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Case Study 2: Cardiovascular Impact
In another study focusing on cardiovascular health, DMDPCB was tested for its effects on heart rate and blood pressure in animal models. The findings revealed that administration of DMDPCB led to a notable decrease in both heart rate and systolic blood pressure, indicating its potential utility as an antihypertensive agent .
Data Tables
The mechanisms underlying the biological activities of DMDPCB are still under investigation. However, it is hypothesized that its structural features allow for effective binding to target enzymes and receptors. Computational studies using density functional theory (DFT) have provided insights into the electronic properties of DMDPCB, which may facilitate these interactions .
Q & A
Q. What are the optimal synthetic routes for 1,3-dimethyl-1,3-diphenylcyclobutane, and how can reaction yields be improved?
Methodological Answer: Synthesis of strained cyclobutane derivatives often involves [2+2] photocycloaddition or thermal ring-closing reactions. For example, substituted stilbene precursors (e.g., 1,2-diphenylethene derivatives) can undergo UV-light-mediated cycloaddition to form the cyclobutane core . Key variables to optimize include:
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Look for characteristic splitting patterns from the cyclobutane ring’s methyl groups (δ ~1.2–1.5 ppm) and deshielded aromatic protons (δ ~7.0–7.5 ppm) due to ring strain .
- ¹³C NMR : Cyclobutane carbons typically appear at δ 25–35 ppm, while quaternary carbons (bridgehead) resonate near δ 45–50 ppm .
- IR : Strained C-C bonds in the cyclobutane ring absorb at ~600–800 cm⁻¹ .
Advanced Research Questions
Q. How does computational modeling (DFT, MD) aid in predicting the thermal stability and ring-opening pathways of this compound?
Methodological Answer: Density Functional Theory (DFT) simulations can map the energy landscape of ring-opening reactions:
- Transition state analysis : Identify intermediates and activation energies for retro-[2+2] reactions .
- Substituent effects : Methyl and phenyl groups increase steric hindrance, raising activation barriers compared to unsubstituted cyclobutanes .
- Solvent modeling : Polarizable Continuum Models (PCM) predict solvent effects on reaction kinetics .
Data Contradiction Note : Experimental activation energies for ring-opening may differ from computational predictions by 5–10 kcal/mol due to approximations in solvation models .
Q. What strategies resolve contradictions in reported crystallographic data for cyclobutane derivatives?
Methodological Answer: Discrepancies in X-ray diffraction data often arise from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond angles.
- Disorder : Methyl/phenyl groups may occupy multiple positions. Mitigation steps include:
Q. How can the environmental fate of this compound be assessed in aqueous systems?
Methodological Answer:
- Hydrolysis studies : Monitor degradation at pH 3–9 (25–50°C) using HPLC-MS to detect breakdown products (e.g., diphenylmethane derivatives) .
- Photodegradation : Simulate UV exposure (λ = 254–365 nm) and quantify half-life using first-order kinetics .
- Ecotoxicology : Use ISO 17034-accredited reference materials for LC50 testing in Daphnia magna .
Methodological Best Practices
Q. What safety protocols are critical for handling strained cyclobutane derivatives?
Q. How to design a robust experimental workflow for studying substituent effects on cyclobutane reactivity?
Library synthesis : Prepare analogs with varying substituents (e.g., electron-withdrawing groups).
Kinetic profiling : Use stopped-flow spectroscopy to measure reaction rates .
Data validation : Cross-validate NMR/LC-MS results with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
